molecular formula C19H25NO2S B5819072 4-isobutyl-N-(4-isopropylphenyl)benzenesulfonamide

4-isobutyl-N-(4-isopropylphenyl)benzenesulfonamide

Cat. No. B5819072
M. Wt: 331.5 g/mol
InChI Key: NASWBNMVRITYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isobutyl-N-(4-isopropylphenyl)benzenesulfonamide, commonly known as IBP, is a sulfonamide-based compound that has gained significant attention in scientific research. IBP is a white crystalline powder with a molecular formula of C18H24N2O2S and a molecular weight of 336.46 g/mol. This compound has been widely studied due to its potential applications in various fields, including pharmaceuticals, biotechnology, and medicine.

Mechanism of Action

The mechanism of action of IBP involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, IBP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
IBP has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. The compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10. In addition, IBP has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using IBP in laboratory experiments is its high potency and selectivity for COX enzymes. This allows for more precise and targeted inhibition of the inflammatory response. However, one limitation of using IBP is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on IBP. One area of interest is the development of novel formulations and delivery methods for the compound, which may improve its solubility and bioavailability. Another area of research is the investigation of IBP's potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of IBP and its potential therapeutic applications.

Synthesis Methods

The synthesis of IBP involves the reaction between 4-isopropylphenylamine and 4-toluenesulfonyl chloride in the presence of triethylamine. The reaction is carried out under reflux conditions in anhydrous dichloromethane. The resulting product is then purified by recrystallization using ethanol.

Scientific Research Applications

IBP has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

4-(2-methylpropyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2S/c1-14(2)13-16-5-11-19(12-6-16)23(21,22)20-18-9-7-17(8-10-18)15(3)4/h5-12,14-15,20H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASWBNMVRITYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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